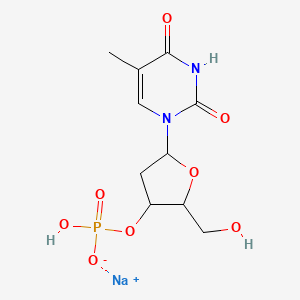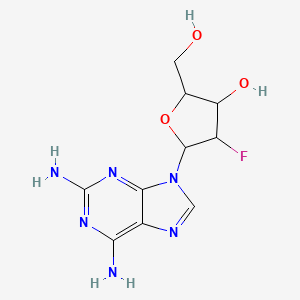![molecular formula C15H23N5O3 B12101636 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid: butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate , is a synthetic compound. It is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps
Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.
Activation: Protect functional groups (if necessary) and activate the carboxylic acid group.
Coupling Reaction: React the activated carboxylic acid with an amine (e.g., 2-amino-5-(diaminomethylideneamino)pentanoic acid).
Deprotection: Remove any protecting groups.
Phenylpropanoic Acid Derivatization: Introduce the phenylpropanoic acid moiety.
Reaction Conditions:: Specific reaction conditions (solvents, temperatures, catalysts) would depend on the individual steps and protecting groups used.
Industrial Production:: Industrial-scale production methods are proprietary and may involve variations of the above steps. Manufacturers optimize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactions::
Coupling Reaction: The key step involves amide bond formation between the amino group of the starting material and the carboxylic acid group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the carboxylic acid and amine.
Esterification: Phenylpropanoic acid can react with alcohols to form esters.
Coupling: Common coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Esterification: Acid catalysts (e.g., sulfuric acid).
Major Products:: The major product is the target compound itself, 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a synthetic building block for drug discovery and chemical synthesis.
Biology: Studying cellular processes and protein interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While this compound is unique due to its specific structure, it shares similarities with other amino acids and synthetic derivatives. Some similar compounds include:
- Other amino acids with similar side chains.
Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate: (mentioned earlier).
Propiedades
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)


![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)




